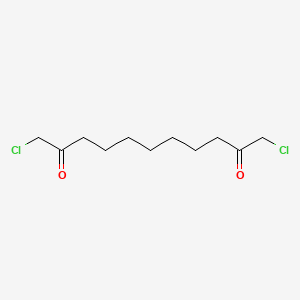
1,2,3-Thiadiazole-4-carbothioamide, 5-amino-
Übersicht
Beschreibung
1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Wirkmechanismus
Target of Action
The primary target of 5-Amino-1,2,3-thiadiazole-4-carbothioamide is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
5-Amino-1,2,3-thiadiazole-4-carbothioamide interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, enhancing cholinergic transmission . The compound also plays a role in the attenuation of oxidative stress, which contributes to its therapeutic effects .
Biochemical Pathways
The compound’s interaction with acetylcholinesterase affects the cholinergic pathway . By inhibiting acetylcholinesterase, the breakdown of acetylcholine is reduced, leading to an increase in its concentration. This results in enhanced cholinergic transmission, which can have various downstream effects, including potential improvements in cognitive function .
Result of Action
The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentration can lead to improved cognitive function . Additionally, the compound’s role in attenuating oxidative stress may contribute to its potential therapeutic effects .
Biochemische Analyse
Biochemical Properties
It is known that thiadiazole derivatives have been evaluated for their cytotoxic effects on multiple human cancer cell lines . The 5-amino-thiadiazole moiety and 4-substituted halogen of phenyl ring were found to play a major role in the activity of these compounds .
Cellular Effects
1,2,3-Thiadiazole-4-carbothioamide, 5-amino- has been shown to have potent anti-cancer activities. It has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including the hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cell lines .
Molecular Mechanism
Molecular modeling studies have spotlighted the anchoring role of 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with the key amino acid residues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the thiadiazole ring . Another method involves the use of hydrazonoyl halides, which react with potassium thiocyanate or thiosemicarbazide derivatives to yield the desired thiadiazole compound .
Industrial Production Methods: Industrial production of 1,2,3-thiadiazole-4-carbothioamide, 5-amino- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2,3-Thiadiazole-4-carbothioamide, 5-amino- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Thiadiazole-4-carbothioamide, 5-amino- can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits antifungal and anti-inflammatory activities.
1,3,5-Thiadiazole: Used in the development of pharmaceuticals and agrochemicals.
The uniqueness of 1,2,3-thiadiazole-4-carbothioamide, 5-amino- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Eigenschaften
IUPAC Name |
5-aminothiadiazole-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4S2/c4-2(8)1-3(5)9-7-6-1/h5H2,(H2,4,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSUFSWYJXYZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=N1)N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454563 | |
| Record name | 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100097-66-3 | |
| Record name | 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing 5-Amino-1,2,3-thiadiazole-4-carbothioamide?
A1: 5-Amino-1,2,3-thiadiazole-4-carbothioamides are primarily synthesized through the reaction of 2-diazo-2-cyanoacetic acid amides with either phosphorus pentasulfide (P4S10) or Lawesson's reagent. [, , , , ] This reaction leads to the formation of the desired thiadiazole ring structure.
Q2: Can 5-Amino-1,2,3-thiadiazole-4-carbothioamides undergo rearrangement reactions?
A2: Yes, these compounds are known to undergo a unique type of rearrangement. [, , , , ] While the specific conditions and mechanisms are detailed in the research papers, the rearrangement typically involves a structural shift within the molecule, leading to the formation of new isomers or derivatives.
Q3: What are the key structural characteristics of 5-Amino-1,2,3-thiadiazole-4-carbothioamide?
A3: Although specific spectroscopic data isn't provided in the abstracts, these compounds are characterized by the presence of both an amino group (-NH2) at the 5th position and a carbothioamide group (-C(=S)NH2) at the 4th position of the 1,2,3-thiadiazole ring. These functional groups significantly influence the compound's reactivity and potential for further modifications. [, ]
Q4: Is there evidence of structure-activity relationships (SAR) being explored for this class of compounds?
A4: Yes, researchers have investigated how modifications to the structure of 5-Amino-1,2,3-thiadiazole-4-carbothioamides affect their chemical properties and reactivity. [, ] This structure-activity relationship (SAR) research is crucial for understanding the influence of specific substituents on the compound's overall behavior.
Q5: What is the broader significance of research on 1,2,3-thiadiazoles?
A5: 1,2,3-thiadiazoles, including 5-Amino-1,2,3-thiadiazole-4-carbothioamide and its derivatives, are considered privileged structures in medicinal chemistry. They are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Furthermore, their unique reactivity and ability to undergo rearrangements make them valuable building blocks for synthesizing more complex heterocyclic compounds with potential applications in various fields. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


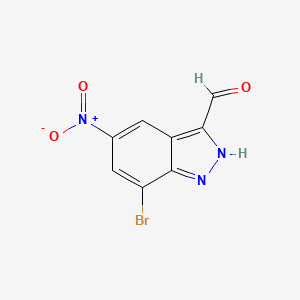
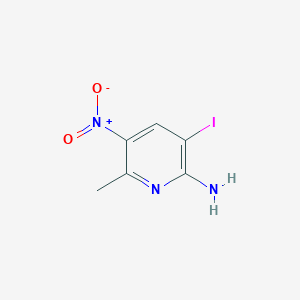
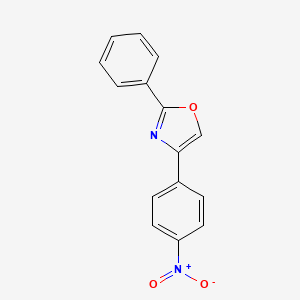
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B3044403.png)
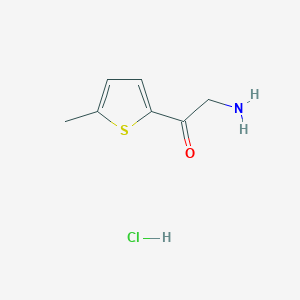
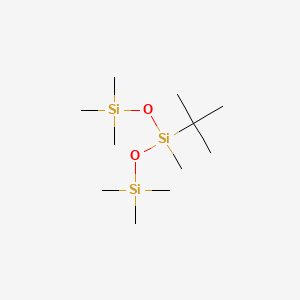
![Benzene, [(2,2,3,3-tetramethylcyclopropyl)thio]-](/img/structure/B3044407.png)
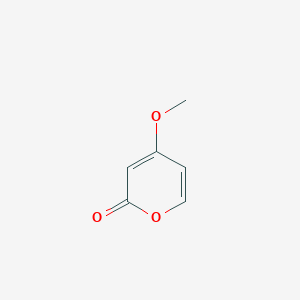


![Morpholine, 4-[2-[(tetrahydro-2-furanyl)methoxy]ethyl]-](/img/structure/B3044412.png)
